molecular formula C28H25ClN2O5 B11211861 11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11211861
M. Wt: 505.0 g/mol
InChI Key: YFRFNVAWEQERMG-UHFFFAOYSA-N
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Description

11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole ring, a dimethoxyphenyl group, and a dibenzo[b,e][1,4]diazepin-1-one core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzodioxole Ring: This step involves the reaction of catechol with chloroform in the presence of a base to form the benzodioxole ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.

    Construction of the Dibenzo[b,e][1,4]diazepin-1-one Core: This involves the cyclization of an appropriate precursor, such as a diamine, with a suitable reagent like phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the diazepinone core, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and dimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced diazepinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of multi-step organic reactions.

Biology

    Enzyme Inhibition Studies: Potential inhibitor of enzymes due to its complex structure.

    Receptor Binding Studies: Used in studies involving receptor-ligand interactions.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Pharmacokinetics and Pharmacodynamics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Chemical Engineering: Used in the design of new chemical processes and products.

Mechanism of Action

The mechanism of action of 11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood but may involve:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: May interact with signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Diazepines: Compounds with a similar diazepine core, such as diazepam.

    Benzodioxoles: Compounds containing the benzodioxole ring, like piperonyl butoxide.

    Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups, such as verapamil.

Uniqueness

    Structural Complexity: The combination of benzodioxole, dimethoxyphenyl, and diazepinone moieties makes it unique.

    Its diverse applications in various fields highlight its versatility.

This detailed article provides a comprehensive overview of 11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H25ClN2O5

Molecular Weight

505.0 g/mol

IUPAC Name

6-(6-chloro-1,3-benzodioxol-5-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25ClN2O5/c1-33-23-8-7-15(11-24(23)34-2)16-9-21-27(22(32)10-16)28(31-20-6-4-3-5-19(20)30-21)17-12-25-26(13-18(17)29)36-14-35-25/h3-8,11-13,16,28,30-31H,9-10,14H2,1-2H3

InChI Key

YFRFNVAWEQERMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC6=C(C=C5Cl)OCO6)C(=O)C2)OC

Origin of Product

United States

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